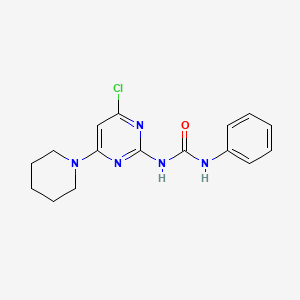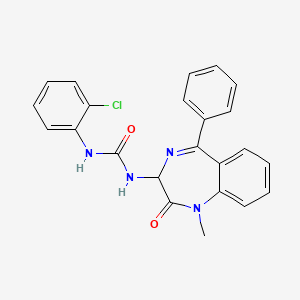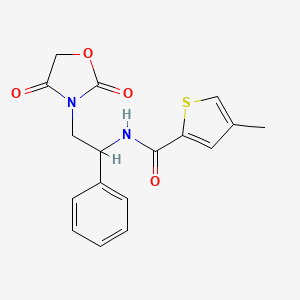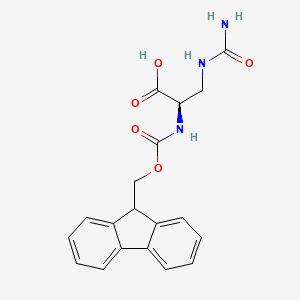![molecular formula C22H16ClN5 B2407585 N-(2-Chlorbenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]chinazolin-5-amin CAS No. 866350-07-4](/img/structure/B2407585.png)
N-(2-Chlorbenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]chinazolin-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . The molecular formula of this compound is C25H22ClN5O2S and it has a molecular weight of 491.99 .
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis
The molecular structure of “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is characterized by a triazolo[1,5-a]quinazolin-5-amine core . This core is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope .Wissenschaftliche Forschungsanwendungen
- Das [1,2,3]-Triazolo[1,5-a]chinoxalin-4(5H)-on-Gerüst, zu dem unsere Verbindung gehört, wurde auf sein antimikrobielles Potenzial untersucht . Forscher haben Derivate dieses Gerüsts synthetisiert und ihre Aktivität gegen Bakterienarten wie Staphylococcus aureus, Pseudomonas aeruginosa und Klebsiella pneumoniae sowie gegen Pilzstämme wie Candida albicans evaluiert. Bemerkenswerterweise zeigten einige Derivate vielversprechende Ergebnisse, was eine weitere Optimierung rechtfertigt.
- Das Triazolochinoxalin-Gerüst wurde als strukturelle Vorlage für kardiovaskuläre Wirkstoffe untersucht . Forscher haben sein Potenzial bei der Entwicklung von Verbindungen mit Anti-HIV-, Antitrypanosomen- und Antiallergie-Eigenschaften untersucht. Diese Anwendungen unterstreichen die Vielseitigkeit dieses Gerüsts.
- Der [1,2,3]-Triazolo[1,5-a]chinoxalin-4(5H)-on-Kern wurde als vielseitiger Baustein für die Entwicklung neuartiger Chemotherapeutika betrachtet . Seine einzigartige Struktur ermöglicht die Derivatisierung und macht ihn zu einem attraktiven Ziel für die Medikamentenentwicklung.
- Trotz seiner Anwendungen in der medizinischen Chemie mangelte es an vielseitigen und umweltfreundlichen synthetischen Protokollen für dieses Gerüst . Neuere Bemühungen konzentrieren sich auf die Entwicklung nachhaltiger Synthesewege unter Verwendung umweltverträglicher Katalysatoren und Reaktionsbedingungen.
- Forscher haben die biologische Aktivität neu generierter Derivate dieser Verbindung bewertet . Einige Verbindungen (z. B. 9, 14 und 20) zeigten vielversprechende Ergebnisse bei der Hemmung der Biofilmbildung durch Staphylococcus epidermidis.
- Das Triazolochinoxalin-Gerüst ist sowohl in natürlichen als auch in synthetischen biologisch aktiven Verbindungen relevant, was es zu einer wertvollen Vorlage in der heterocyclischen Chemie macht . Sein Potenzial für die Funktionalisierung und die Entwicklung von Medikamenten wird weiterhin untersucht.
Antibakterielle Eigenschaften
Kardiovaskuläre Anwendungen
Chemotherapeutika
Entwicklung synthetischer Methoden
Biologische Untersuchungen
Heterocyclische Chemie
Zusammenfassend lässt sich sagen, dass die Verbindung „N-(2-Chlorbenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]chinazolin-5-amin“ in verschiedenen Bereichen vielversprechend ist, von der antimikrobiellen Forschung bis hin zur Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen. Seine einzigartige Struktur und sein Potenzial für die Derivatisierung machen es zu einem spannenden Forschungsgebiet. Forscher arbeiten aktiv daran, seine Eigenschaften zu optimieren und neue Anwendungen zu erforschen . 🌟
Safety and Hazards
Zukünftige Richtungen
The future directions for “N-(2-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .
Wirkmechanismus
Target of Action
epidermidis . These targets suggest that the compound may have antimicrobial properties.
Mode of Action
It’s known that similar compounds interact with their targets through a nucleophilic substitution reaction . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 49199 suggests it may have suitable properties for oral bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, given its potential antimicrobial properties . This could lead to the death of bacterial cells, thereby treating bacterial infections.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-18-12-6-4-10-16(18)14-24-21-17-11-5-7-13-19(17)28-22(25-21)20(26-27-28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESLCMQHYTWPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)



![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)


![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)


![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2407523.png)

